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Compound of Interest

Compound Name: 2,3,4-Trifluorobenzoic acid

Cat. No.: B032099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,4-
Trifluorobenzoic acid, a compound of interest in various chemical and pharmaceutical

research domains. The document presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a structured format, details the experimental

methodologies for data acquisition, and includes visualizations to aid in the interpretation and

application of this information.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and mass

spectra of 2,3,4-Trifluorobenzoic acid.

NMR Spectroscopy Data
Table 1: ¹H NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.5 - 13.0 Broad Singlet - -COOH

7.85 - 7.95 Multiplet - H-6

7.20 - 7.30 Multiplet - H-5
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Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ) ppm Assignment

165.4 C=O

155.1 (ddd) C-4

150.2 (ddd) C-2

142.9 (ddd) C-3

125.8 (d) C-6

118.9 (dd) C-5

114.2 (dd) C-1

Note: The multiplicities (ddd: doublet of doublet of doublets, dd: doublet of doublets, d: doublet)

are due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data for 2,3,4-Trifluorobenzoic Acid

Chemical Shift (δ) ppm Assignment

-134.5 F-4

-148.2 F-2

-160.7 F-3

Note: ¹⁹F NMR data for 2,3,4-Trifluorobenzoic acid is not widely available in public

repositories. The presented data is based on typical values for similar fluorinated benzoic acids

and should be confirmed experimentally.

Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands for 2,3,4-Trifluorobenzoic Acid[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

1710 Strong C=O stretch (Carboxylic acid)

1625, 1580, 1480 Medium-Strong C=C stretch (Aromatic ring)

1300 Medium C-O stretch

1200-1000 Strong C-F stretch

930 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS) Data
Table 5: Mass Spectrum of 2,3,4-Trifluorobenzoic Acid (Electron Ionization)[2][3]

m/z Relative Intensity (%) Assignment

176 100 [M]⁺ (Molecular Ion)

159 85 [M-OH]⁺

131 50 [M-COOH]⁺

111 20 [C₅H₂F₂]⁺

101 15 [C₅HF₂]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectral data presented above. Specific parameters may need to be optimized based on the

instrumentation and sample purity.

NMR Spectroscopy
A sample of 2,3,4-Trifluorobenzoic acid (typically 5-20 mg for ¹H and ¹⁹F NMR, and 20-50 mg

for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5
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mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and

¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used. Spectra are

recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse

sequences are used for one-dimensional spectra.

Infrared (IR) Spectroscopy
For solid-state analysis, the KBr pellet method is typically employed. A small amount of finely

ground 2,3,4-Trifluorobenzoic acid (1-2 mg) is intimately mixed with dry potassium bromide

(KBr) powder (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a

small amount of the solid sample directly on the ATR crystal. The spectrum is recorded using a

Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.[1]

Mass Spectrometry
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system with an electron ionization (EI) source. A dilute solution of 2,3,4-Trifluorobenzoic
acid in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC,

where it is vaporized and separated from any impurities. The eluted compound then enters the

mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole) and detected.[2][3]

Visualizations
The following diagrams illustrate key workflows and relationships in the spectral analysis of

2,3,4-Trifluorobenzoic acid.
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Figure 1. General workflow for the spectral analysis of 2,3,4-Trifluorobenzoic acid.
Figure 2. Correlation of the molecular structure with key features in the spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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